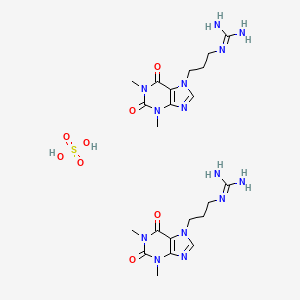
Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) is a chemical compound that belongs to the class of xanthine derivatives. It is known for its pharmacological properties, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of a guanidinopropyl group attached to the theophylline molecule, which enhances its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) typically involves the reaction of theophylline with 3-guanidinopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) involves large-scale synthesis using batch or continuous flow reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality. The product is then purified using techniques such as crystallization, filtration, and drying.
Análisis De Reacciones Químicas
Types of Reactions
Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The guanidinopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating respiratory diseases, cardiovascular conditions, and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as an additive in various industrial processes.
Mecanismo De Acción
Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) exerts its effects through multiple mechanisms. It acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This results in bronchodilation, anti-inflammatory effects, and improved respiratory function. The compound also interacts with adenosine receptors, modulating neurotransmitter release and providing neuroprotective effects.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A xanthine derivative with bronchodilator properties.
Aminophylline: A complex of theophylline and ethylenediamine, used in the treatment of asthma and COPD.
Caffeine: A stimulant that shares structural similarities with theophylline and has similar pharmacological effects.
Uniqueness
Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) is unique due to the presence of the guanidinopropyl group, which enhances its biological activity and provides additional therapeutic benefits compared to other xanthine derivatives. This modification allows for more targeted and effective treatment of various medical conditions.
Propiedades
Número CAS |
85460-93-1 |
|---|---|
Fórmula molecular |
C22H36N14O8S |
Peso molecular |
656.7 g/mol |
Nombre IUPAC |
2-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C11H17N7O2.H2O4S/c2*1-16-8-7(9(19)17(2)11(16)20)18(6-15-8)5-3-4-14-10(12)13;1-5(2,3)4/h2*6H,3-5H2,1-2H3,(H4,12,13,14);(H2,1,2,3,4) |
Clave InChI |
WRFYUPBJZOOBTR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN=C(N)N.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN=C(N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



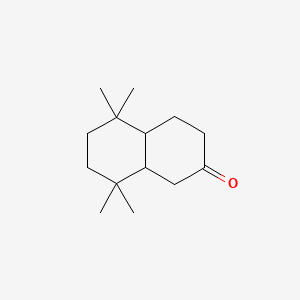
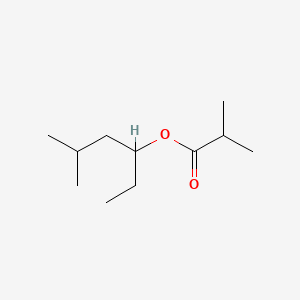
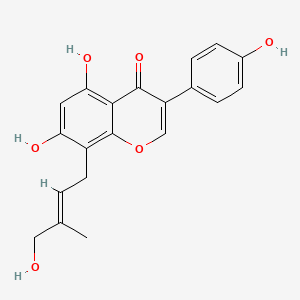
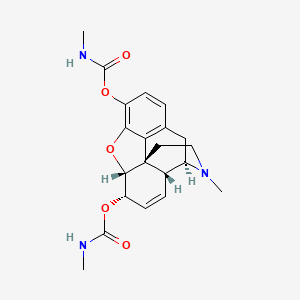
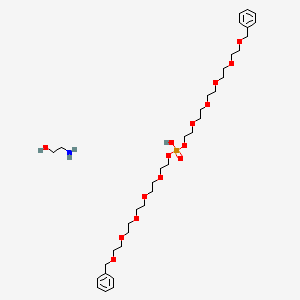
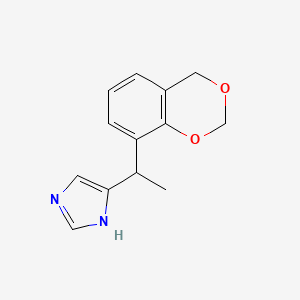
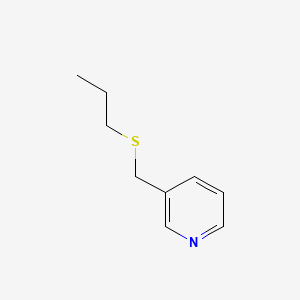
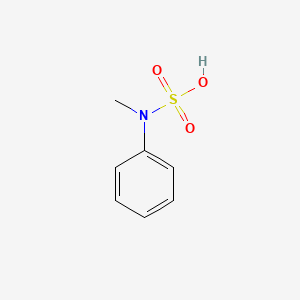
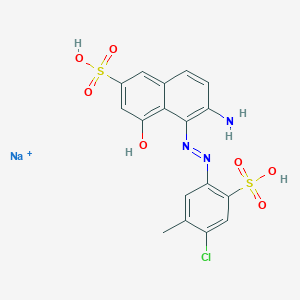

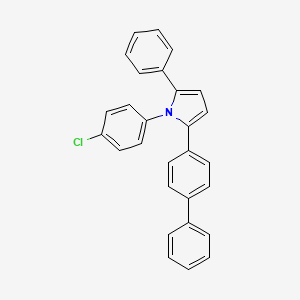

![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B12713874.png)
